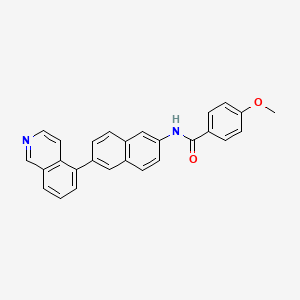










|
REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[C:12]([NH:17][C:18](=[O:27])[C:19]3[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=3)[CH:13]=2)[CH:8]=1)(=O)=O.[CH:30]1[C:39]2[C:34](=[C:35](B(O)O)[CH:36]=[CH:37][CH:38]=2)[CH:33]=[CH:32][N:31]=1.C(=O)([O-])[O-].[K+].[K+].C(Cl)Cl>O1CCOCC1.O>[CH:30]1[C:39]2[C:34](=[C:35]([C:7]3[CH:8]=[C:9]4[C:14](=[CH:15][CH:16]=3)[CH:13]=[C:12]([NH:17][C:18](=[O:27])[C:19]3[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=3)[CH:11]=[CH:10]4)[CH:36]=[CH:37][CH:38]=2)[CH:33]=[CH:32][N:31]=1 |f:2.3.4|
|


|
Name
|
6-(4-methoxybenzamido)naphthalen-2-yl trifluoromethanesulfonate
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)OC1=CC2=CC=C(C=C2C=C1)NC(C1=CC=C(C=C1)OC)=O)(F)F
|
|
Name
|
|
|
Quantity
|
0.129 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=NC=CC2=C(C=CC=C12)B(O)O
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The vial was capped
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with DCM (3×10 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
The dried organics (over sodium sulfate) was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in-vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The crude was purified from reverse-phase HPLC
|
|
Type
|
CUSTOM
|
|
Details
|
This gave a tan colored amorphous solid, which
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=NC=CC2=C(C=CC=C12)C=1C=C2C=CC(=CC2=CC1)NC(C1=CC=C(C=C1)OC)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.006 mmol | |
| AMOUNT: MASS | 0.0023 g | |
| YIELD: CALCULATEDPERCENTYIELD | 3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |